molecular formula C21H21ClN2O3S B2993171 1-(4-Chlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-06-1

1-(4-Chlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2993171
CAS No.: 899739-06-1
M. Wt: 416.92
InChI Key: AOINAHAEVFYVEE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C21H21ClN2O3S and its molecular weight is 416.92. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Heterocyclic Compound Synthesis : Research has focused on the synthesis of heterocyclic compounds, where derivatives of pyrazole and pyrazine have been developed through various chemical reactions, showcasing their versatility and potential in creating complex molecular structures. Such methodologies often involve cycloaddition reactions, base-induced aromatization, and N-substitution of sulfone precursors to yield heterocyclic fused sulfones and pyrazole fused analogs with potential for further chemical modifications (Chaloner et al., 1992).

  • Antimicrobial Activity : Some derivatives based on the pyrazole scaffold have been synthesized and evaluated for their antimicrobial properties. These efforts aim to develop new compounds that can serve as effective agents against various microbial infections, highlighting the potential application of such compounds in developing new therapeutic agents (El‐Emary et al., 2002).

  • Antibacterial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for antibacterial activity. This research direction underscores the ongoing search for new antibacterial agents capable of combating resistant bacterial strains, with several compounds showing promising results in preliminary evaluations (Azab et al., 2013).

  • Photophysical Properties : Studies on the photophysical properties of pyrazine-based chromophores have been conducted, exploring the influence of various substituents on the optical absorption and emission properties. Such research is crucial for the development of materials with potential applications in organic electronics, photonics, and as fluorescent markers for biological imaging (Hoffert et al., 2017).

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-methoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-15-14-18(9-10-20(15)27-2)28(25,26)24-13-12-23-11-3-4-19(23)21(24)16-5-7-17(22)8-6-16/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOINAHAEVFYVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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